1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-pyridin-3-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-9(10)5-8(12-13)7-3-2-4-11-6-7/h2-6H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWIFHUJXYFHIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650890 |

Source

|

| Record name | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287494-25-1 |

Source

|

| Record name | 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a substituted pyrazole core linked to a pyridine ring, serves as a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. The 5-amino group and the nitrogen atoms within the pyrazole and pyridine rings provide multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for high-throughput screening. This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and mechanistic insights.

Core Synthesis Strategy: A Retrosynthetic Approach

To logically devise a synthesis, we can first deconstruct the target molecule through retrosynthesis. The most logical disconnection point for the 1,3,5-substituted pyrazole ring is the bond formation between the hydrazine and a 1,3-dicarbonyl equivalent. This approach is a cornerstone of 5-aminopyrazole synthesis.[1][2]

The retrosynthetic analysis reveals two key starting materials: methylhydrazine and a β-ketonitrile, specifically 3-oxo-3-(pyridin-3-yl)propanenitrile . This two-component condensation strategy represents the most efficient and widely adopted method for constructing the desired pyrazole core.

Sources

1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, reactivity, and synthetic applications of this compound (CAS No: 287494-25-1). This compound is a heterocyclic amine of significant interest, incorporating both a pyrazole and a pyridine moiety. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The 5-amino group on the pyrazole ring serves as a versatile nucleophilic handle, enabling a variety of chemical transformations for the synthesis of more complex, fused heterocyclic systems and novel molecular entities.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and synthetic utility of this valuable building block.

Compound Identification and Physicochemical Properties

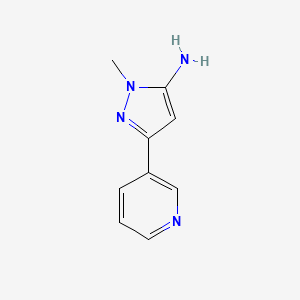

This compound is a solid organic compound whose structure is defined by a central pyrazole ring substituted with a methyl group at the N1 position, a pyridin-3-yl group at the C3 position, and an amine group at the C5 position.

Chemical Structure

Caption: Molecular structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 287494-25-1 | [6] |

| Molecular Formula | C₉H₁₀N₄ | [6] |

| Molecular Weight | 174.20 g/mol | [6] |

| Appearance | Solid | |

| InChI Key | DOWIFHUJXYFHIH-UHFFFAOYSA-N | [6] |

| SMILES String | NC1=CC(C2=CC=CN=C2)=NN1C | |

| MDL Number | MFCD08059968 |

Spectroscopic Profile and Structural Elucidation

While specific spectral data for this exact compound is not publicly available, its profile can be reliably predicted based on its constituent functional groups and data from closely related analogues.[1][5][7] Structural elucidation would rely on a combination of NMR and IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to each unique proton environment. The N-methyl protons would appear as a sharp singlet, likely in the range of 3.5-4.0 ppm. The single proton on the pyrazole ring (H4) would also be a singlet, characteristically shifted upfield due to the high electron density at this position.[2] The protons of the pyridin-3-yl group would appear in the aromatic region (typically 7.0-8.5 ppm) with characteristic splitting patterns (dd, dt, etc.). The amine (NH₂) protons would likely present as a broad singlet.

-

¹³C NMR: The carbon spectrum would confirm the presence of nine unique carbon atoms. The N-methyl carbon would be found in the aliphatic region (~35 ppm). The pyrazole and pyridine ring carbons would resonate in the aromatic/heteroaromatic region. Notably, the C4 carbon of the pyrazole ring is expected to be significantly shielded (appearing at a lower ppm value) due to the π-excessive nature of the ring system.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A moderate to sharp band (or a doublet) in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

-

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch from the methyl group would be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region corresponding to the stretching vibrations within the pyrazole and pyridine rings.

-

N-H Bending: A band in the 1580-1650 cm⁻¹ region.

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems primarily from the nucleophilic character of the 5-amino group. This group readily participates in reactions with electrophiles, making the compound an excellent precursor for a wide array of derivatives and fused heterocyclic systems.[4] 5-aminopyrazoles are considered highly reactive 1,3-bis(nucleophiles), a property that underpins their extensive use in constructing complex molecules.[4]

Condensation with Carbonyl Compounds

A foundational reaction for 5-aminopyrazoles is their condensation with aldehydes and ketones to form N-pyrazolyl imines (Schiff bases).[2][5] These imines are not merely stable products but also serve as reactive intermediates for subsequent transformations, such as reduction to secondary amines or participation in cycloaddition reactions.[2][7]

Causality: The reaction is driven by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon. The subsequent dehydration is often facilitated by a drying agent or azeotropic removal of water, shifting the equilibrium towards the imine product.

This protocol is adapted from a reported ambient-temperature synthesis of a structurally similar compound.[5]

-

Reagent Preparation: In a round-bottom flask, combine this compound (1.0 mmol), an appropriate aldehyde (e.g., 2-pyridinecarboxaldehyde, 1.0 mmol), and anhydrous magnesium sulfate (4.0 mmol) in methanol (5.0 mL).

-

Reaction: Stir the mixture at ambient temperature for 24 hours.

-

Monitoring: Track the reaction progress by thin-layer chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the magnesium sulfate.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude imine product. Further purification can be achieved via column chromatography or recrystallization if necessary.

Caption: Workflow for a typical condensation reaction to form an N-pyrazolyl imine.

N-Sulfonylation Reactions

The amino group can also be functionalized via sulfonylation, typically by reacting with a sulfonyl chloride in the presence of a base. This reaction yields pyrazole-sulfonamide hybrids, a class of compounds frequently investigated for potent biological activities, including anticancer properties.[1]

Causality: The base (e.g., triethylamine) deprotonates the amine (or the initially formed sulfonamide), increasing its nucleophilicity and facilitating the displacement of the chloride from the sulfonyl chloride electrophile.

This protocol is based on a reported method for the synthesis of a similar pyrazole-based benzenesulfonamide.[1]

-

Reagent Preparation: To a solution of this compound (0.50 mmol) in acetonitrile (2.0 mL), add triethylamine (1.2 mmol).

-

Addition of Electrophile: Add 4-methylbenzenesulfonyl chloride (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction at room temperature for 12 hours.

-

Workup: After the reaction period, evaporate the solvent under reduced pressure. Add distilled water (5.0 mL) to the residue.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5.0 mL).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude product can be purified by flash column chromatography.

Caption: Workflow for the N-sulfonylation of a 5-aminopyrazole.

Role in Drug Discovery and Material Science

The pyrazole nucleus is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and structural rigidity make it an ideal scaffold for interacting with biological targets.[1][4] The combination with a pyridine ring in the target molecule further expands its potential for forming specific interactions within enzyme active sites or receptors.

Derivatives of pyrazole exhibit a remarkable range of pharmacological activities, including:

Recent studies highlight the potential of 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties as potent antimicrobial agents, demonstrating the continued relevance of this scaffold in developing new therapeutic agents.[8]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its potential toxicity.

Hazard Identification

| Hazard Class | GHS Code | Signal Word | Statement | Source |

| Acute Toxicity, Oral | GHS06 | Danger | H301: Toxic if swallowed | |

| Skin Corrosion/Irritation | GHS07 | Warning | Causes skin irritation | [9][10] |

| Serious Eye Damage/Irritation | GHS07 | Warning | Causes serious eye irritation | [9][10] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[9] Work in a well-ventilated area or a chemical fume hood.[9][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[10] Wash hands and any exposed skin thoroughly after handling.[9]

-

Ingestion: If swallowed, immediately call a POISON CENTER or doctor.

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[9][10] The compound should be stored locked up.[9]

Conclusion

This compound is a synthetically versatile building block with significant potential for applications in drug discovery and materials science. Its well-defined reactivity, centered on the nucleophilic 5-amino group, provides reliable pathways for the synthesis of diverse derivatives and complex heterocyclic systems. A thorough understanding of its chemical properties, spectroscopic signatures, and safety protocols is essential for any researcher aiming to leverage this potent scaffold in their synthetic endeavors.

References

-

This compound - PubChem. (URL: [Link])

-

Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Cheméo. (URL: [Link])

-

Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (URL: [Link])

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (URL: [Link])

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - MDPI. (URL: [Link])

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest. (URL: [Link])

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (URL: [Link])

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) - Semantic Scholar. (URL: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed. (URL: [Link])

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. (URL: [Link])

-

1H-Pyrazol-5-amine, 1-(1-methyl-4-piperidinyl)-3-(4-pyridinyl)- - ChemBK. (URL: [Link])

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

- CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. (URL: )

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - NIST WebBook. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 6. This compound | C9H10N4 | CID 28064036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine (CAS: 287494-25-1): Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not extensively published, its structural motifs—a substituted aminopyrazole core linked to a pyridine ring—position it as a valuable scaffold for the development of novel therapeutics. This document details a plausible and robust synthetic pathway, methods for its characterization, and explores its potential as a kinase inhibitor, anti-inflammatory, and antimicrobial agent based on the well-established pharmacology of the pyrazole class. Detailed experimental protocols are provided to empower researchers in the synthesis and evaluation of this and similar compounds.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a "privileged scaffold" in the design of a multitude of clinically successful drugs.[1] From the anti-inflammatory celecoxib to a host of kinase inhibitors used in oncology, the pyrazole core is a testament to the power of heterocyclic chemistry in creating potent and selective therapeutic agents.[1]

This compound (CAS: 287494-25-1) emerges from this rich chemical landscape as a compound with considerable, albeit largely untapped, potential. Its structure combines the proven pyrazole core with a pyridine moiety, a common feature in kinase inhibitors that often interacts with the hinge region of the enzyme's ATP-binding pocket. This guide aims to serve as a foundational resource for researchers, providing the necessary technical details to synthesize, characterize, and investigate the therapeutic promise of this intriguing molecule.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a research setting.

| Property | Value | Source |

| CAS Number | 287494-25-1 | [2] |

| Molecular Formula | C₉H₁₀N₄ | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Solid (predicted) | |

| SMILES | CN1N=C(C=C1N)C2=CC=CN=C2 | |

| InChI Key | DOWIFHUJXYFHIH-UHFFFAOYSA-N |

Safety Information:

According to its classification, this compound is acutely toxic if swallowed (Acute Toxicity, Oral, Category 3). Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of the key intermediate, 3-oxo-3-(pyridin-3-yl)propanenitrile, followed by cyclization with methylhydrazine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Oxo-3-(pyridin-3-yl)propanenitrile

This procedure is adapted from a known method for the synthesis of similar β-ketonitriles.[4]

-

To a stirred solution of methyl nicotinate (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (2.0 eq, 60% dispersion in mineral oil).

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add anhydrous acetonitrile (1.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench with ice-cold water.

-

Adjust the pH of the aqueous layer to ~5-6 with glacial acetic acid.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-oxo-3-(pyridin-3-yl)propanenitrile by column chromatography on silica gel.

Step 2: Synthesis of this compound

This cyclization is the key step in forming the pyrazole ring.

-

Dissolve the purified 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq) in ethanol.

-

Add methylhydrazine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Expected ¹H NMR signals would include distinct peaks for the methyl group, the pyrazole and pyridine ring protons, and the amine protons.[5][6]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis should show characteristic absorption bands for N-H stretching of the amine group, C=N and C=C stretching within the aromatic rings, and C-H stretching.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule and its elemental composition.[5][7]

Potential Biological Activity and Mechanism of Action

While direct biological data for this compound is lacking, its structure strongly suggests potential activity in several therapeutic areas. The following sections outline these possibilities based on extensive research into the pyrazole scaffold.

Kinase Inhibition

The pyrazole core is a well-established pharmacophore in the design of protein kinase inhibitors.[8][9] Many approved kinase inhibitors, such as Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor), feature a pyrazole ring. The pyridine moiety in the target molecule is also of high interest, as it can form crucial hydrogen bonds with the hinge region of the ATP-binding site of many kinases.

Caption: Hypothetical binding mode in a kinase active site.

Potential Targets: Given its structure, this compound could be screened against a panel of kinases, particularly those implicated in cancer and inflammatory diseases, such as:

-

Janus Kinases (JAKs)

-

Tyrosine Kinases (e.g., FLT3, VEGFR)

-

Mitogen-activated protein kinases (MAPKs)

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (a selective COX-2 inhibitor) being a prime example. The anti-inflammatory effects of pyrazoles are often mediated through the inhibition of key inflammatory pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[3][10]

Antimicrobial Activity

The pyrazole scaffold has also been explored for the development of novel antimicrobial agents.[11][12] Compounds containing this core have shown activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Prospective Experimental Workflows

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

In Vitro Kinase Inhibition Assay Protocol

This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.[9]

-

Reagents and Materials: Kinase enzyme, appropriate substrate, ATP, kinase buffer, test compound, and a luminescence-based kinase assay kit.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for the recommended time. f. Stop the reaction and add the detection reagent. g. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Activity Assay Protocol (In Vitro)

This protocol assesses the ability of the compound to reduce nitric oxide production in LPS-stimulated macrophages.[13]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. d. Incubate for 24 hours. e. Collect the cell culture supernatant.

-

Nitric Oxide Measurement: a. Add Griess reagent to the supernatant. b. Measure the absorbance at 540 nm. c. Determine the concentration of nitrite as an indicator of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing Protocol

This protocol determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.[14]

-

Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Procedure (Broth Microdilution): a. Prepare serial dilutions of the test compound in a 96-well plate containing appropriate growth media. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Caption: A streamlined workflow for biological evaluation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the robust chemistry and pharmacology of the pyrazole class, this compound is a prime candidate for investigation as a kinase inhibitor, anti-inflammatory, or antimicrobial agent. The synthetic route and experimental protocols detailed in this guide provide a solid foundation for researchers to undertake such investigations. Future work should focus on the synthesis and purification of this compound, followed by a comprehensive biological screening to uncover its therapeutic potential. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize its potency and selectivity for any identified biological targets, paving the way for the development of novel and effective therapeutics.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- PMC - PubMed Central. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.

- Oriental Journal of Chemistry. (n.d.).

- MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.

- ChemicalBook. (n.d.). 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE.

- PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.

- NIH. (n.d.).

- NIH. (n.d.).

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- Sigma-Aldrich. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.

- PubChem. (n.d.). This compound.

- BLDpharm. (n.d.). 287494-25-1|this compound.

- ResearchGate. (2025). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.

- ProQuest. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl) - ProQuest.

- RSC Publishing. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.

- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ACS Publications. (n.d.). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.

- ResearchGate. (n.d.). Schematic synthesis of 3-oxo-3-(ferrocenyl)propanenitrile.

- Google Patents. (n.d.).

- NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- 杭州辰通生化科技有限公司. (n.d.). 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine.

- PMC - PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. (n.d.).

- NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- PMC - NIH. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile.

- MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents.

- SciSpace. (n.d.). Synthesis and reactions of 2,6-bis[3-oxo-3-propanenitrile-2-(N,N-dimethylamino)methylene]pyridine.

- MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)

- 2a biotech. (n.d.). Products.

- ResearchGate. (2025). (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.

- Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

- PMC - NIH. (n.d.). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents.

- ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.

- PubChem. (n.d.). 3-Oxo-3-(pyridin-2-yl)propanenitrile.

- MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C9H10N4 | CID 28064036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0 [m.chemicalbook.com]

- 5. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orientjchem.org [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode | MDPI [mdpi.com]

Spectroscopic Characterization of 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of the molecule. The guide emphasizes the synergy between predictive analysis based on analogous structures and standardized experimental protocols, offering a robust framework for the characterization of this and similar chemical entities.

Molecular Structure and Importance

This compound, with the molecular formula C₉H₁₀N₄ and a molecular weight of 174.20 g/mol , is a compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous FDA-approved drugs[1]. The fusion of a pyrazole and a pyridine ring suggests potential applications in developing novel therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring structural integrity and purity.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine and pyrazole rings, the methyl group, and the amine group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine H-2' | ~8.8 - 9.0 | Doublet of doublets (dd) | 1H |

| Pyridine H-6' | ~8.5 - 8.7 | Doublet of doublets (dd) | 1H |

| Pyridine H-4' | ~8.0 - 8.2 | Doublet of triplets (dt) | 1H |

| Pyridine H-5' | ~7.4 - 7.6 | Doublet of doublets (dd) | 1H |

| Pyrazole H-4 | ~5.8 - 6.0 | Singlet (s) | 1H |

| Amine NH₂ | ~5.0 - 5.5 | Broad singlet (br s) | 2H |

| Methyl CH₃ | ~3.6 - 3.8 | Singlet (s) | 3H |

Note: Predicted chemical shifts are based on the analysis of structurally similar pyrazole and pyridine derivatives and may vary based on solvent and experimental conditions.

Interpretation and Rationale

The downfield chemical shifts of the pyridine protons are attributed to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The proton at the 2'-position is expected to be the most deshielded due to its proximity to the nitrogen and its ortho position relative to the pyrazole substituent. The pyrazole proton at the 4-position is anticipated to appear as a singlet in the upfield region of the aromatic spectrum, a characteristic feature of such systems[2][3]. The N-methyl group will present as a sharp singlet, while the amine protons will likely be a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Standard ¹H NMR Acquisition Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate all signals.

-

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-5 | ~155 - 158 |

| Pyrazole C-3 | ~148 - 151 |

| Pyridine C-2' | ~147 - 150 |

| Pyridine C-6' | ~145 - 148 |

| Pyridine C-4' | ~135 - 138 |

| Pyridine C-3' | ~128 - 131 |

| Pyridine C-5' | ~123 - 126 |

| Pyrazole C-4 | ~90 - 95 |

| Methyl CH₃ | ~35 - 38 |

Note: These predictions are derived from established data for substituted pyrazoles and pyridines and serve as a guideline for spectral interpretation[1][4][5].

Interpretation and Rationale

The quaternary carbons of the pyrazole ring (C-3 and C-5) are expected at the downfield end of the spectrum due to their attachment to nitrogen atoms. Similarly, the carbons of the pyridine ring will exhibit shifts characteristic of a heteroaromatic system. The pyrazole C-4 carbon is predicted to be significantly shielded, appearing at a higher field, a common feature in 5-aminopyrazoles[2]. The N-methyl carbon will be observed in the aliphatic region. To aid in the definitive assignment of quaternary and protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is recommended.

Standard ¹³C NMR Acquisition Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz or higher (for carbon) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-180 ppm.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

A DEPT-135 experiment should be performed to differentiate between CH, CH₂, and CH₃ signals.

-

-

Data Processing:

-

Apply a Fourier transform and phase correct the spectrum.

-

Calibrate the chemical shift scale using the deuterated solvent signal as an internal reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) is ideal.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 175.0982 |

Note: The exact mass is calculated based on the molecular formula C₉H₁₀N₄[6].

Fragmentation Pathway

Electron ionization (EI) would likely lead to more extensive fragmentation. A plausible fragmentation pattern would involve the loss of small, stable molecules or radicals.

Caption: Predicted EI-MS fragmentation of the parent molecule.

Standard HRMS (ESI-TOF) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis:

-

Determine the exact mass of the [M+H]⁺ ion.

-

Use the exact mass to confirm the elemental composition.

-

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3200 | Medium, broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=N Stretch | 1620 - 1580 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1450 | Medium to strong |

| N-H Bend (Amine) | 1650 - 1550 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Note: These are characteristic ranges for the specified functional groups and can be influenced by the overall molecular structure[1][7].

Interpretation and Rationale

The IR spectrum is expected to be dominated by a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary amine. The aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, providing a unique signature for the compound.

Standard ATR-FTIR Protocol

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the major absorption bands to their corresponding functional groups.

-

Conclusion

This guide provides a detailed predictive analysis of the key spectroscopic data for this compound. By combining this theoretical framework with the standardized experimental protocols outlined, researchers can confidently undertake the synthesis and characterization of this and related heterocyclic compounds. The congruence between the predicted and experimentally obtained data will serve as a robust validation of the molecular structure.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

-

1-Methyl-3-aminopyrazole. PubChem. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Barag%C3%B1o-Castro/4d4677708e3325608b8b0e8c8a14769a632e8f5f]([Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl). ProQuest. [Link]

-

3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine. SpectraBase. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Ambient-Temperature Synthesis of (<i>E</i>)-<i>N</i>-(3-(<i>tert</i>-Butyl)-1-methyl-1<i>H</i>-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine - ProQuest [proquest.com]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C9H10N4 | CID 28064036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine

Foreword: Charting a Course into the Unknown

To our fellow researchers, scientists, and pioneers in drug development, we present this in-depth technical guide. The compound at the heart of our inquiry, 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, represents a frontier in medicinal chemistry. While the pyrazole scaffold is a wellspring of diverse pharmacological activities, from anticancer to anti-inflammatory and antimicrobial, the specific biological role of this particular derivative remains uncharted territory[1][2][3]. The public domain, including comprehensive databases like PubChem, offers structural details but a conspicuous silence on its mechanism of action[4].

This guide, therefore, embarks on a unique expedition. Rather than detailing a known mechanism, we will forge a path for its discovery. We will construct a hypothetical framework based on the established prowess of pyrazole congeners and lay out a rigorous, multi-faceted experimental strategy to illuminate the true biological function of this compound. This document is not merely a collection of protocols; it is a strategic blueprint for mechanism-of-action elucidation in the face of the unknown.

I. The Subject of Our Inquiry: this compound - A Profile

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | 1-methyl-3-(pyridin-3-yl)pyrazol-5-amine | PubChem[4] |

| CAS Number | 287494-25-1 | Sigma-Aldrich |

| Molecular Formula | C₉H₁₀N₄ | PubChem[4] |

| Molecular Weight | 174.20 g/mol | PubChem[4] |

| Structure |

The structure of this compound is characterized by a central pyrazole ring, a foundational element in numerous FDA-approved drugs[5]. The strategic placement of a methyl group, a pyridine ring, and an amine group suggests a high potential for specific interactions with biological macromolecules.

II. A Hypothetical Framework: The Kinase Inhibition Postulate

Given the prevalence of pyrazole-based compounds as kinase inhibitors, we will proceed with the working hypothesis that this compound exerts its effects through the modulation of a critical cellular kinase, potentially one implicated in oncogenic signaling. A plausible, albeit speculative, target could be a member of the cyclin-dependent kinase (CDK) family, given that pyrazole-indole hybrids have demonstrated potent CDK2 inhibitory activity[6][7].

Below is a conceptualized signaling pathway illustrating this hypothesis.

Caption: Hypothetical signaling pathway of this compound.

III. The Experimental Gauntlet: A Step-by-Step Guide to Mechanism of Action Elucidation

This section outlines a logical and rigorous workflow to test our hypothesis and uncover the true mechanism of action.

Caption: Experimental workflow for mechanism of action elucidation.

Phase 1: Phenotypic Screening - Gauging the Biological Impact

The initial step is to ascertain whether the compound elicits a measurable biological response in a relevant cellular context. Given the potential of pyrazoles as anticancer agents, a cytotoxicity screen against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549) is a logical starting point[6][7].

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability[1].

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

DMSO (cell culture grade)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the compound in DMSO. Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Identification - Pinpointing the Molecular Interlocutor

Should the compound exhibit significant cytotoxic activity, the next crucial phase is to identify its direct molecular target(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay

To test our hypothesis of kinase inhibition, an in vitro kinase assay using a purified candidate kinase (e.g., CDK2/Cyclin E) is a direct approach.

Materials:

-

Purified active kinase (e.g., recombinant CDK2/Cyclin E)

-

Kinase-specific substrate (e.g., Histone H1)

-

ATP (adenosine triphosphate)

-

This compound

-

Kinase reaction buffer

-

Method for detecting phosphorylation (e.g., radioactive ³²P-ATP and autoradiography, or a phosphorylation-specific antibody for Western blotting)

-

Positive control inhibitor (e.g., Roscovitine for CDK2)[7]

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the specific substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or the positive control inhibitor. Include a no-inhibitor control. Pre-incubate for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP (and ³²P-ATP if using radiography). Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

-

Detection of Phosphorylation:

-

Radiography: Separate the reaction products by SDS-PAGE, transfer to a membrane, and expose to X-ray film to visualize the phosphorylated substrate.

-

Western Blot: Separate products by SDS-PAGE, transfer to a membrane, and probe with a phosphorylation-specific antibody.

-

-

Data Analysis: Quantify the amount of phosphorylated substrate in the presence of different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Phase 3: Target Validation and Pathway Analysis - Confirming the Connection

Identifying a target in vitro is a significant step, but it must be validated within a cellular context to confirm it is responsible for the observed phenotype.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

If the compound inhibits a specific kinase, we would expect to see a decrease in the phosphorylation of its downstream substrates in treated cells.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running apparatus

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for various time points. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-actin) to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein compared to the total protein and the loading control.

IV. Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like this compound is a testament to the scientific method. It begins with a hypothesis grounded in existing knowledge and proceeds through a rigorous and iterative process of experimentation and analysis. The workflow presented in this guide provides a robust framework for this endeavor.

Successful execution of these experiments will not only unveil the specific molecular target and signaling pathway modulated by this compound but also pave the way for its potential development as a therapeutic agent. The insights gained will be invaluable to the fields of medicinal chemistry and drug discovery, transforming an enigmatic molecule into a well-understood tool with the potential to impact human health.

References

-

This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

-

5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). PubMed. Retrieved January 19, 2026, from [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). PubMed. Retrieved January 19, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. Retrieved January 19, 2026, from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

-

New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (n.d.). PMC. Retrieved January 19, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C9H10N4 | CID 28064036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological targets of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine derivatives

An In-depth Technical Guide

Topic: Biological Targets of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound core represents a privileged scaffold in modern medicinal chemistry. Derivatives built upon this framework have demonstrated significant therapeutic potential, primarily by engaging with a critical class of biological targets: protein kinases. These enzymes are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This technical guide provides an in-depth exploration of the key biological targets of these pyrazole derivatives, focusing on their mechanism of action as ATP-competitive kinase inhibitors. We will dissect the specific kinase families these compounds inhibit, the associated signaling pathways they modulate, and the experimental methodologies required to identify and validate these interactions. This document serves as a comprehensive resource for researchers aiming to leverage this versatile chemical scaffold in drug discovery and development.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered heterocycle that has become a cornerstone in the design of bioactive molecules.[1][2] Its derivatives are known for a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The unique structural and electronic properties of the pyrazole core, particularly in fused systems like pyrazolopyrimidines, make it an exceptional pharmacophore for targeting ATP-binding sites.[4]

The this compound scaffold is an isostere of the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows derivatives to effectively bind within the ATP-binding pocket of protein kinases, specifically interacting with the "hinge region" that anchors the adenine of ATP.[5][6] This bioisosteric relationship is the fundamental reason for the prevalence of this scaffold among kinase inhibitors, forming the basis for its potent and often selective biological activity.

Primary Biological Target Class: Protein Kinases

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[6][7] This process, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[7] In diseases like cancer, the aberrant activity of protein kinases, often due to mutation or overexpression, leads to uncontrolled signaling and malignant growth.[7] Consequently, kinases have become one of the most important classes of drug targets in oncology.[1][7]

Derivatives of the this compound scaffold primarily function as ATP-competitive inhibitors . They occupy the same binding site as ATP, preventing the kinase from accessing its phosphate source and thereby blocking the downstream phosphorylation of its substrates. This mechanism effectively shuts down the aberrant signaling cascade driven by the targeted kinase.

Initial Screening: Cell-Based Antiproliferative Assays

The first step is to determine if a compound has a biological effect on cancer cells. This is a functional readout that measures the compound's ability to inhibit cell growth or induce cell death.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivative compounds in culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality Check: A low IC50 value in this assay validates that the compound has potent biological activity but does not identify the target. This result justifies progression to target deconvolution studies.

Target Deconvolution: In Vitro Kinase Profiling

Once a compound shows cellular activity, the next step is to identify its direct molecular target(s). This is typically done by screening the compound against a large panel of purified protein kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reaction Setup: In a multi-well plate, set up kinase reactions containing the purified kinase, its specific substrate, ATP, and the pyrazole inhibitor at various concentrations.

-

Kinase Reaction: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce a luminescent signal that is directly proportional to the amount of ADP generated, and thus to kinase activity.

-

Data Analysis: Measure luminescence using a plate reader. A decrease in signal in the presence of the inhibitor indicates kinase inhibition. Plot the results to determine the IC50 for the specific kinase.

Causality Check: This assay directly measures the interaction between the compound and the purified enzyme, free from other cellular components. A potent IC50 against a specific kinase provides strong evidence that it is a direct biological target.

Confirming Mechanism of Action in Cells

The final step is to confirm that the compound inhibits the identified kinase within the complex cellular environment and that this inhibition leads to the observed biological outcome (e.g., apoptosis).

Protocol: Western Blot for Phospho-Substrate Levels

-

Cell Treatment: Treat cells with the pyrazole inhibitor at concentrations around its cellular IC50 value for a short period (e.g., 1-4 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then probe it with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-Akt if PI3K is the target). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A significant decrease in the phosphorylated substrate band (relative to the total substrate) in inhibitor-treated cells confirms that the kinase is inhibited in a cellular context.

Causality Check: This experiment provides a direct link between the compound, its molecular target, and the downstream signaling pathway, confirming the on-target mechanism of action within the cell. The induction of apoptosis can be subsequently confirmed with assays that measure the activity of executioner caspases like caspase-3 and caspase-7.

Derivatives of the this compound scaffold are a potent and versatile class of small molecules that primarily target protein kinases. Their ability to act as ATP-competitive inhibitors has been successfully leveraged to develop therapeutics for cancer and inflammatory diseases. The key to their success lies in the pyrazole core's ability to mimic ATP's adenine moiety, providing a strong anchor point in the kinase hinge region.

Future research in this area will likely focus on:

-

Improving Selectivity: Designing next-generation derivatives with higher selectivity for specific kinases to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing compounds that are active against known resistance mutations that emerge during kinase inhibitor therapy.

-

Exploring New Targets: Expanding the application of this scaffold to target other, less-explored members of the kinome or even other ATP-binding proteins.

By combining rational drug design with the rigorous target validation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. (2020, September 8). Royal Society of Chemistry. [Link]

-

Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC. (n.d.). National Institutes of Health. [Link]

-

Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]

-

Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. (2020, February 13). ACS Publications. [Link]

-

This compound - PubChem. (n.d.). PubChem. [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). PubMed. [Link]

-

Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024, September 18). PubMed. [Link]

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.). ResearchGate. [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed Central. (n.d.). PubMed Central. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). PubMed Central. [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI. [Link]

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (2024, February 1). eScholarship.org. [Link]

-

Structure–activity relationships. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC. (n.d.). National Institutes of Health. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine as a Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-3-(pyridin-3-YL)-1H-pyrazol-5-amine, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, elucidate its primary synthetic routes with detailed, field-proven protocols, and explore its critical role as a synthetic intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous FDA-approved drugs.[1][2] Among the vast family of pyrazole derivatives, this compound stands out as a key intermediate, particularly in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases and certain cancers.

This guide will provide a detailed examination of this compound, moving from its fundamental properties to its practical application in complex molecular synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | [3] |

| Molecular Weight | 174.20 g/mol | [3][4] |

| CAS Number | 287494-25-1 | [4] |

| Appearance | Solid | [4] |

| InChI Key | DOWIFHUJXYFHIH-UHFFFAOYSA-N | [4] |

| SMILES | CN1N=C(C=C1N)C2=CN=CC=C2 | [4] |

Note: Analytical data for this compound may not be extensively collected by all commercial suppliers, and independent verification of identity and purity is recommended.[4]

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient synthesis of this compound involves the condensation of a β-ketonitrile with methylhydrazine. This approach is highly valued for its regioselectivity and good yields.

Overall Synthetic Scheme

The synthesis can be visualized as a two-step process, starting from readily available commercial materials.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Acetylpyridine

-

Ethyl Cyanoacetate

-

Methylhydrazine (or Methylhydrazine sulfate)

-

Piperidine

-

Ethanol

-

Acetic Acid

-

Sodium Hydroxide

-

Ethyl Acetate

-

Brine

Step 1: Synthesis of (E/Z)-ethyl 2-cyano-3-(pyridin-3-yl)but-2-enoate (β-Ketonitrile Intermediate)

-

To a solution of 3-acetylpyridine (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add piperidine (0.1 eq) as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude β-ketonitrile intermediate. This intermediate is often used in the next step without further purification.

Causality behind Experimental Choices:

-

Piperidine: A mild base is used to catalyze the Knoevenagel condensation between the ketone and the active methylene compound.

-

Ethanol: A common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Reflux: The elevated temperature provides the necessary activation energy for the condensation to proceed at a reasonable rate.

Step 2: Cyclization to form this compound

-

Dissolve the crude β-ketonitrile intermediate from Step 1 in ethanol.

-

Add methylhydrazine (1.2 eq) to the solution. The use of methylhydrazine sulfate with a base like triethylamine is also a common variation.[5]

-

Add a catalytic amount of acetic acid to promote the cyclization.

-

Reflux the mixture for 6-8 hours, again monitoring by TLC.

-

After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Self-Validating System:

-

TLC Monitoring: At each stage, TLC is crucial to ensure the consumption of starting materials and the formation of the desired product.

-

Spectroscopic Confirmation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected proton NMR signals would include a singlet for the methyl group, aromatic protons for the pyridine ring, a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

Applications as a Synthetic Intermediate in Drug Development

The primary utility of this compound lies in its role as a precursor to complex bioactive molecules, particularly protein kinase inhibitors.[6][7] The amine functionality serves as a key handle for further synthetic transformations.

Synthesis of Kinase Inhibitors

This intermediate is a crucial building block for the synthesis of several Janus kinase (JAK) inhibitors. The general synthetic strategy involves the coupling of the 5-amino group of the pyrazole with a suitable heterocyclic core, often a pyrrolo[2,3-d]pyrimidine.

Caption: General scheme for the synthesis of a JAK inhibitor core.

This nucleophilic aromatic substitution reaction is a cornerstone of the synthesis of drugs like Tofacitinib. The pyrazole moiety, in the final drug molecule, often plays a critical role in binding to the hinge region of the kinase's ATP-binding pocket.[6]

Other Potential Applications